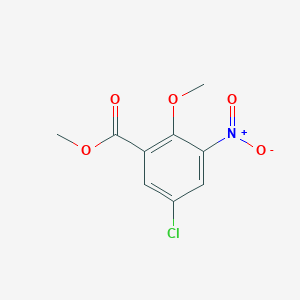

Methyl 5-chloro-2-methoxy-3-nitrobenzoate

Description

Significance of Substituted Benzoate (B1203000) Esters in Organic Synthesis and Chemical Research

Substituted benzoate esters are a cornerstone of organic synthesis and chemical research. organic-chemistry.org They serve as versatile building blocks and key intermediates in the preparation of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the substituents on the aromatic ring can be modified or used to direct further reactions. organic-chemistry.orgnih.gov

The synthesis of benzoate esters is typically achieved through the esterification of the corresponding benzoic acid with an alcohol, often catalyzed by an acid. mdpi.com Modern synthetic methods also employ various coupling reagents and catalysts to achieve this transformation under mild conditions. organic-chemistry.org The diverse substitution patterns on the benzene (B151609) ring allow for fine-tuning of the molecule's electronic and steric properties, which is crucial for its intended application. For instance, the introduction of specific groups can enhance the photoluminescence properties of certain compounds. researchgate.net

Rationale for Comprehensive Investigation of Methyl 5-chloro-2-methoxy-3-nitrobenzoate

A detailed investigation into this compound is warranted due to its potential as a specialized chemical intermediate. The combination of its functional groups—an electron-withdrawing nitro group, a halogen (chloro) atom, an electron-donating methoxy (B1213986) group, and a reactive ester moiety—provides multiple sites for chemical modification.

The nitro group can be reduced to an amine, a common precursor for many biologically active compounds. The chlorine atom can be displaced via nucleophilic aromatic substitution, and the ester group can undergo hydrolysis or amidation. This multifunctionality makes it a valuable precursor for creating complex molecular architectures. Related compounds, such as other substituted nitrobenzoates, are known intermediates in the synthesis of significant pharmaceutical agents. nih.govresearchgate.net

Overview of Key Research Areas and Methodological Approaches

The primary research area concerning this compound involves its synthesis and characterization. The most probable synthetic route is the esterification of its corresponding carboxylic acid, 5-chloro-2-methoxy-3-nitrobenzoic acid. sigmaaldrich.com This reaction would likely involve treating the acid with methanol (B129727) in the presence of an acid catalyst or using a reagent like dimethyl sulfate (B86663). nih.gov

Characterization of the compound would rely on standard analytical techniques. Spectroscopic methods are essential for confirming its structure.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the benzene ring. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrations of the functional groups, such as the carbonyl (C=O) stretch of the ester and the symmetric and asymmetric stretches of the nitro (NO₂) group. nih.gov

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity. nih.gov

X-ray Crystallography: For a solid compound, single-crystal X-ray diffraction could provide the definitive molecular and crystal structure. nih.govresearchgate.net

Chemical and Physical Properties

The properties of this compound and its precursor are summarized below.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 65851-92-5 | sigmaaldrich.com |

| Molecular Formula | C₉H₈ClNO₅ | sigmaaldrich.com |

| Molecular Weight | 245.62 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES String | COC1=C(C=C(Cl)C=C1C(OC)=O)N+=O | sigmaaldrich.com |

| InChI Key | LWCRENCMPYSMPP-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Properties of 5-Chloro-2-methoxy-3-nitrobenzoic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆ClNO₅ | sigmaaldrich.com |

| Molecular Weight | 231.59 g/mol (Note: Sigma-Aldrich lists 215.14 for a related compound with a different formula) | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES String | ClC1=CC(N+=O)=C(OC)C(C(O)=O)=C1 | sigmaaldrich.com |

| InChI Key | BNPVOSZKWOIXHK-UHFFFAOYSA-N | sigmaaldrich.com |

List of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-2-methoxy-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCRENCMPYSMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of Methyl 5 Chloro 2 Methoxy 3 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in Methyl 5-chloro-2-methoxy-3-nitrobenzoate. The substitution pattern—1-carbomethoxy, 2-methoxy, 3-nitro, and 5-chloro—leaves two protons on the aromatic ring, providing a clear window into the electronic environment of the molecule.

Application of One-Dimensional NMR (¹H, ¹³C) for Resonance Correlation

The ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the presence of two aromatic protons and two distinct methoxy (B1213986) groups. The aromatic protons, located at positions C4 and C6, are meta-coupled, resulting in two doublets with a small coupling constant (J ≈ 2-3 Hz). The strong electron-withdrawing effect of the nitro group at C3 is expected to significantly deshield the adjacent proton at C4, shifting it downfield. The proton at C6 is influenced by the ortho-methoxy and para-chloro substituents. The two methoxy groups, one from the ester and one from the ether linkage, appear as sharp singlets, with their chemical shifts differentiated by their local electronic environments.

¹³C NMR Spectroscopy: Due to the molecule's lack of symmetry, the ¹³C NMR spectrum is expected to display nine unique signals, corresponding to each carbon atom in the structure. The carbonyl carbon of the ester group appears at the lowest field, a characteristic feature of sp² hybridized carbons double-bonded to two oxygen atoms. The aromatic carbons exhibit a wide range of chemical shifts, heavily influenced by the electronic effects (inductive and resonance) of their respective substituents (Cl, OCH₃, NO₂, COOCH₃). The two methoxy carbons are observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1 | - | - | ~122.0 |

| C2 | - | - | ~157.0 |

| C3 | - | - | ~141.0 |

| C4 | ~8.0 - 8.2 | d | ~118.0 |

| C5 | - | - | ~132.0 |

| C6 | ~7.8 - 7.9 | d | ~115.0 |

| C=O | - | - | ~165.0 |

| Ester -OCH₃ | ~3.9 | s | ~53.0 |

| Ether -OCH₃ | ~4.0 | s | ~64.0 |

Utilization of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Analysis

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular framework. youtube.com

COSY (Correlation Spectroscopy): The COSY spectrum is primarily used to identify proton-proton couplings. For this compound, a single cross-peak would be expected, connecting the aromatic proton signals at C4 and C6, confirming their spatial proximity and meta-coupling relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. youtube.com The expected HSQC correlations would link the C4 signal to the H4 signal, C6 to H6, the ester methoxy carbon to its corresponding methyl protons, and the ether methoxy carbon to its protons. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2- and 3-bond) C-H couplings, which is essential for piecing together the full structure. youtube.comresearchgate.net Key expected correlations include:

The H4 proton showing correlations to C2, C3, C5, and C6.

The H6 proton showing correlations to C1, C2, C4, and C5.

The ester methyl protons (-COOCH₃) correlating to the carbonyl carbon (C=O) and C1.

The ether methoxy protons (-OCH₃) correlating to C2.

These combined 2D NMR data points provide irrefutable evidence for the proposed substitution pattern of the benzene (B151609) ring.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Infrared (IR) Spectroscopy: Characteristic Group Frequencies and Vibrational Mode Assignments

The IR spectrum of this compound is dominated by strong absorption bands corresponding to its various functional groups. The most prominent features are the sharp, intense carbonyl (C=O) stretch of the ester and the two strong stretches of the nitro (NO₂) group.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2960 - 2850 | Medium |

| C=O Stretch (Ester) | 1740 - 1720 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1560 - 1520 | Strong |

| Symmetric NO₂ Stretch | 1385 - 1345 | Strong |

| Asymmetric C-O-C Stretch (Ether) | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch (Ether) | 1050 - 1020 | Medium |

| C-Cl Stretch | 1100 - 1000 | Medium-Weak |

The presence of these characteristic bands, particularly the combination of the ester carbonyl and the two nitro group absorptions, provides strong confirmatory evidence for the compound's structure. chemicalbook.com

Raman Spectroscopy: Complementary Vibrational Information

Raman spectroscopy offers complementary data to IR spectroscopy. Vibrations that are symmetric and involve changes in the polarizability of the molecule tend to produce strong Raman signals. For this compound, the symmetric stretch of the nitro group (~1350 cm⁻¹) is expected to be particularly intense in the Raman spectrum. Aromatic ring breathing modes, which are often weak in the IR spectrum, are typically strong in the Raman spectrum, providing a clear fingerprint for the substituted benzene core. aiinmr.comchemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The empirical formula of the compound is C₉H₈ClNO₅, corresponding to a molecular weight of 245.62 g/mol . sigmaaldrich.com

The mass spectrum is expected to show a distinct molecular ion peak cluster [M]⁺ at m/z 245 and 247, reflecting the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The fragmentation of the molecule under electron ionization (EI) conditions would likely proceed through several predictable pathways, initiated by the loss of stable neutral fragments or radicals.

Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 245/247 | [C₉H₈ClNO₅]⁺ | Molecular Ion [M]⁺ |

| 214/216 | [M - OCH₃]⁺ | ·OCH₃ (from ester) |

| 199/201 | [M - NO₂]⁺ | ·NO₂ |

| 186/188 | [M - COOCH₃]⁺ | ·COOCH₃ |

| 171/173 | [M - NO₂ - CO]⁺ | ·NO₂, CO |

The analysis of these fragment ions allows for a step-by-step reconstruction of the molecular structure, corroborating the findings from NMR and vibrational spectroscopy. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule. For this compound, with the chemical formula C9H8ClNO5, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for comparison with experimental HRMS data, confirming the compound's elemental composition.

Calculated Exact Mass for C9H8ClNO5:

Monoisotopic Mass: 245.00910 Da

Experimental determination of the molecular ion peak at a value closely corresponding to this calculated mass, within a few parts per million (ppm), would provide strong evidence for the presence and elemental formula of this compound.

Analysis of Fragmentation Pathways for Structural Confirmation

In addition to exact mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion of this compound will break apart into smaller, characteristic fragment ions. The study of these fragmentation pathways helps to piece together the molecule's structure.

For nitroaromatic compounds, several fragmentation patterns are commonly observed. nih.govnih.gov These include:

Loss of the nitro group (NO2): A neutral loss of 46 Da is a hallmark of nitroaromatics.

Loss of nitric oxide (NO): A neutral loss of 30 Da can also occur.

Decarboxylation: For benzoic acid derivatives, the loss of the carboxyl group or its esterified form is a common fragmentation route. nih.gov

Loss of the methoxy group (OCH3): Cleavage of the ether bond can result in the loss of a methoxy radical.

The presence of a chlorine atom would also be indicated by the characteristic isotopic pattern of the molecular ion and fragment ions containing chlorine (35Cl and 37Cl in an approximate 3:1 ratio). By analyzing the m/z values of these fragments, a detailed picture of the compound's structure can be constructed, confirming the connectivity of the chloro, methoxy, nitro, and methyl benzoate (B1203000) functionalities on the aromatic ring.

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Molecular Conformation and Torsional Angles

X-ray crystallography of Methyl 5-chloro-2-nitrobenzoate has shown that the substituents on the benzene ring are twisted out of the plane of the ring. nih.govnih.govresearchgate.net In this analog, the nitro group and the ester group are not coplanar with the benzene ring, exhibiting significant torsional angles. nih.govnih.govresearchgate.net Specifically, the nitro group is twisted from the plane of the benzene ring by approximately 29.4°, while the ester group is twisted by about 49.7°. nih.govnih.govresearchgate.net This deviation from planarity is a common feature in substituted aromatics, arising from steric hindrance between adjacent bulky groups. For this compound, similar steric pressures between the methoxy, nitro, and ester groups would be expected to induce comparable non-planar conformations.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Interactive Data Table: Crystallographic Data for the Analog Methyl 5-chloro-2-nitrobenzoate nih.govresearchgate.net

| Parameter | Value |

| Formula | C8H6ClNO4 |

| Molecular Weight | 215.59 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 4.2616 (9) |

| b (Å) | 22.470 (5) |

| c (Å) | 9.3894 (19) |

| β (°) ** | 90.64 (3) |

| Volume (ų) ** | 899.1 (3) |

Addressing Crystallographic Challenges: Twinning and Disorder in Nitro-Aromatics

The crystallographic analysis of nitro-aromatic compounds can sometimes be complicated by pathologies such as twinning and disorder. nih.gov Twinning occurs when two or more crystals intergrow in a symmetrical, non-random manner, which can lead to overlapping diffraction patterns and complicate structure solution. tulane.edu Disorder refers to the random orientation of molecules or parts of molecules within the crystal lattice. nih.gov In nitro-aromatics, the nitro group itself can sometimes exhibit rotational disorder.

These challenges can often be overcome with modern crystallographic software and techniques. For instance, specialized refinement programs can model and account for twinning. researchgate.net Careful analysis of diffraction data and the use of advanced structure solution and refinement strategies are essential for obtaining an accurate crystal structure in such cases. The presence of impurities can also induce disorder in molecular crystals. nih.gov

Application of Spectroscopic Methods in Reaction Monitoring and Mechanistic Studies

Spectroscopic techniques are vital for monitoring the progress of chemical reactions and elucidating their mechanisms. In the synthesis of this compound, which would likely involve the nitration of a precursor such as Methyl 5-chloro-2-methoxybenzoate, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed.

For example, during the nitration reaction, ¹H NMR spectroscopy could be used to monitor the disappearance of the signal corresponding to the aromatic proton at the 3-position of the starting material and the appearance of new signals corresponding to the product. IR spectroscopy would be useful for tracking the appearance of characteristic vibrational bands for the nitro group (typically around 1530 and 1350 cm⁻¹).

Furthermore, kinetic studies using these spectroscopic methods can provide insights into the reaction mechanism, such as the role of the acid catalyst and the influence of the directing effects of the chloro and methoxy groups on the regioselectivity of the nitration.

Chemical Reactivity and Transformation Pathways of Methyl 5 Chloro 2 Methoxy 3 Nitrobenzoate

Reactions of the Nitro Group

The nitro group is a versatile functional handle, primarily undergoing reduction to an amino group or acting as a leaving group in advanced cross-coupling reactions.

The most common transformation of the nitro group in aromatic compounds is its reduction to an amine. This is a crucial step in the synthesis of many pharmaceutical and specialty chemical intermediates. For Methyl 5-chloro-2-methoxy-3-nitrobenzoate, this reduction yields Methyl 3-amino-5-chloro-2-methoxybenzoate.

Catalytic Hydrogenation: This is a widely used industrial method, prized for its high yields and clean reaction profile. The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Catalysts: Palladium on carbon (Pd/C) is a highly effective and common catalyst for this transformation. sciencemadness.org Other catalysts such as platinum (Pt) or nickel (Ni) can also be employed.

Reaction Conditions: The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) at moderate hydrogen pressures (from atmospheric to a few bars). sciencemadness.org The use of methanol as a solvent is often preferred for methyl esters to prevent any potential transesterification. sciencemadness.org

The general reaction is as follows: this compound + H₂ (gas) --(Pd/C, Methanol)--> Methyl 3-amino-5-chloro-2-methoxybenzoate

Chemical Reduction: Besides catalytic hydrogenation, other reducing agents can be used, particularly in a laboratory setting. These methods can sometimes offer different selectivity if other reducible functional groups are present.

Metal/Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). sciencemadness.org For example, the Fe/HCl system is a cost-effective and robust method for nitro group reduction.

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) is another reagent capable of reducing aromatic nitro groups under aqueous conditions. sciencemadness.org

Table 1: Common Methodologies for Nitro Group Reduction

| Method | Reagents & Catalysts | Solvent | Typical Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol | Atmospheric or slightly elevated pressure, Room Temp. | Methyl 3-amino-5-chloro-2-methoxybenzoate |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl | Water, Ethanol | Reflux | Methyl 3-amino-5-chloro-2-methoxybenzoate |

| Dithionite Reduction | Na₂S₂O₄ | Water/Organic co-solvent | Room Temp. to Reflux | Methyl 3-amino-5-chloro-2-methoxybenzoate |

Recent advances in organometallic chemistry have established the nitro group as a viable leaving group in transition-metal-catalyzed cross-coupling reactions. nsmsi.irbohrium.com These "denitrative" couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds directly from nitroarenes, which are often readily available starting materials. acs.orgresearchgate.net

The subject compound is an electron-deficient nitroarene, making it a suitable substrate for these transformations. The general principle involves the oxidative addition of the C-NO₂ bond to a low-valent transition metal catalyst (e.g., Palladium or Copper). acs.org

Denitrative Suzuki-Miyaura Coupling: This reaction would couple the nitroarene with a boronic acid or ester to form a biaryl compound. A palladium catalyst, often with a specialized phosphine (B1218219) ligand like BrettPhos, is typically used. bohrium.com

Denitrative Sonogashira Coupling: This process forms a C(sp²)-C(sp) bond by coupling the nitroarene with a terminal alkyne, catalyzed by a palladium complex. acs.orgrsc.org

Denitrative C-O and C-N Coupling: The nitro group can also be displaced by oxygen or nitrogen nucleophiles (from alcohols, phenols, or amines) using palladium or copper catalysts to form ethers and amines, respectively. bohrium.comacs.org

These methods provide a modern alternative to traditional multi-step sequences that might otherwise start from a halogenated arene. acs.orgresearchgate.net

Reactions of the Ester Group

The methyl ester group is susceptible to nucleophilic acyl substitution, most notably through hydrolysis and transesterification.

Hydrolysis of the methyl ester converts it to the corresponding carboxylic acid, 5-chloro-2-methoxy-3-nitrobenzoic acid. This reaction can proceed under acidic, basic, or neutral conditions, with the rate and mechanism varying significantly. oieau.frquora.com

Acidic Hydrolysis: This is a reversible, acid-catalyzed equilibrium process. The reaction is typically performed by heating the ester in an aqueous solution with a strong mineral acid like H₂SO₄ or HCl. quora.com The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for attack by water. To drive the equilibrium toward the carboxylic acid product, an excess of water is used.

Basic Hydrolysis (Saponification): This is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is generally faster than acid-catalyzed hydrolysis. The mechanism involves the direct attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to eject the methoxide (B1231860) ion. A final protonation step during workup yields the carboxylic acid. The rate of this reaction is highly dependent on the substituents on the benzene (B151609) ring. oieau.fr

Neutral Hydrolysis: Hydrolysis can also occur in pure water without added acid or base, though the rate is typically very slow at ambient temperature. The rate of neutral hydrolysis is also influenced by the electronic effects of the ring substituents. oieau.fr

Kinetics: The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro group and the chloro atom on this compound, makes the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to a faster rate of hydrolysis, particularly under basic conditions, compared to unsubstituted methyl benzoate (B1203000). oieau.fr The Hammett linear free-energy relationship can be used to correlate the hydrolysis rates of substituted methyl benzoates with the electronic effect of their substituents. oieau.fr

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. ucla.edu For example, reacting this compound with ethanol would produce Ethyl 5-chloro-2-methoxy-3-nitrobenzoate and methanol. This reaction is an equilibrium process and can be catalyzed by either acids or bases.

Acid Catalysis: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are common catalysts. ucla.edu The reaction is typically driven to completion by using a large excess of the reactant alcohol.

Base Catalysis: Strong bases such as sodium alkoxides (e.g., sodium ethoxide for reaction with ethanol) are also effective catalysts. ucla.edu This method is often faster and more efficient than acid catalysis.

Other Catalysts: A variety of other catalysts can be used, including organometallic compounds based on titanium or zinc. google.com Heterogeneous solid acid or base catalysts are also employed, offering the advantage of easier separation from the reaction mixture. researchgate.netmdpi.com

Table 2: Transesterification Catalysis

| Catalyst Type | Example | Mechanism | Key Feature |

| Acid | H₂SO₄, TsOH | Protonation of carbonyl oxygen | Equilibrium, requires excess alcohol |

| Base | Sodium Ethoxide (NaOEt) | Nucleophilic attack by alkoxide | Irreversible, generally faster |

| Metal Compound | Zinc Acetate, Titanium(IV) Ethoxide | Lewis acid activation | Can be effective for hindered alcohols google.com |

| Solid Catalyst | Maghemite-ZnO | Heterogeneous catalysis | Recyclable, easy to separate researchgate.net |

Reactions of the Halogen (Chloro) Substituent

The chlorine atom on the benzene ring can be replaced by a variety of nucleophiles through a process known as Nucleophilic Aromatic Substitution (S_NAr). This reaction is generally difficult for simple aryl halides but is significantly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the chloro group is at position 5. The powerful electron-withdrawing nitro group is at position 3 (meta), which does not provide the necessary ortho/para activation for a classic S_NAr reaction. Standard S_NAr reactions typically require the nitro group to be at the ortho or para position relative to the halogen. libretexts.org Therefore, displacement of the chloro group in this specific isomer via a standard S_NAr mechanism would be expected to be slow and require harsh conditions, if it proceeds at all. Other isomers, such as those with the nitro group at position 2 or 4 relative to the chlorine, would be much more reactive. libretexts.org

For an activated aryl halide, the mechanism proceeds via a two-step addition-elimination pathway:

Addition: The nucleophile attacks the carbon atom bearing the chloro group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Common nucleophiles for S_NAr reactions on activated substrates include alkoxides (RO⁻), amines (RNH₂), and thiols (RS⁻).

Nucleophilic Displacement Reactions

The benzene ring of this compound is rendered electron-deficient by the strong electron-withdrawing effects of the nitro group (NO₂) and the methyl ester group (CO₂CH₃). This electronic characteristic makes the compound susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the carbon atom bearing the chlorine atom. The nitro group, being para to the chlorine, provides significant activation for this reaction.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. masterorganicchemistry.com The reaction is initiated by the attack of a nucleophile on the carbon atom attached to the leaving group (chlorine), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups, especially at the ortho and para positions, is crucial for stabilizing this intermediate. masterorganicchemistry.com Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

Kinetic studies on analogous systems, such as 4-chloro-2-nitrophenyl benzoates, reveal that the reaction mechanism can be complex. koreascience.kr The rate-determining step can shift from the decomposition of the Meisenheimer intermediate to its formation, depending on the basicity of the attacking nucleophile. koreascience.kr For instance, with highly basic amines, the formation of the intermediate becomes the slower step. koreascience.kr

Table 1: Representative Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Piperidine, Morpholine | 5-(Amino)-2-methoxy-3-nitrobenzoate derivative |

| Alkoxide | Sodium Methoxide | 5,2-Dimethoxy-3-nitrobenzoate derivative |

This table presents plausible reactions based on the principles of Nucleophilic Aromatic Substitution on activated aryl halides.

Cross-Coupling Methodologies for Aryl-Halide Functionalization

The chlorine atom on this compound can also serve as a handle for carbon-carbon bond formation through various transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalytic systems can facilitate these transformations.

A pertinent example is the Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron reagent with an organic halide. For a related compound, Methyl 5-bromo-2-chloro-3-nitrobenzoate, participation in Suzuki-Miyaura coupling reactions has been noted. This suggests that under appropriate conditions, the chloro-substituted analog could also undergo similar reactions to form biaryl compounds or introduce alkyl or vinyl groups.

Table 2: Potential Cross-Coupling Reactions for Aryl-Halide Functionalization

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl-2-methoxy-3-nitrobenzoate |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 5-Alkenyl-2-methoxy-3-nitrobenzoate |

This table illustrates potential applications of cross-coupling methodologies, which are standard for aryl halides, to the target compound.

Reactivity of the Methoxy (B1213986) Group

Demethylation and Ether Cleavage Reactions

The methoxy group (–OCH₃) in this compound is an aryl methyl ether, which can be cleaved under specific conditions to yield the corresponding phenol (B47542). This transformation, known as O-demethylation, is a fundamental reaction in organic synthesis.

The cleavage of aryl alkyl ethers is typically achieved using strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with potent Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com The reaction with strong acids generally follows an SN2 mechanism for methyl ethers. masterorganicchemistry.comlibretexts.org The process begins with the protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.com A nucleophile, such as the iodide or bromide ion, then attacks the methyl carbon, displacing the phenolic portion of the molecule. libretexts.org

Due to the stability of the sp²-hybridized aryl-oxygen bond, the cleavage exclusively occurs at the alkyl-oxygen bond, ensuring that a phenol and an alkyl halide are the products, never an aryl halide and an alcohol. libretexts.org

Table 3: Reagents for Aryl Methyl Ether Cleavage

| Reagent | Mechanism Type | Typical Products |

|---|---|---|

| Hydroiodic Acid (HI) | SN2 | Phenol and Methyl Iodide |

| Hydrobromic Acid (HBr) | SN2 | Phenol and Methyl Bromide |

Ring Functionalization and Electrophilic Aromatic Substitution

Further functionalization of the aromatic ring via Electrophilic Aromatic Substitution (EAS) on this compound is generally considered challenging. The benzene ring is substituted with three powerful electron-withdrawing groups: the nitro group (–NO₂), the chloro group (–Cl), and the methyl ester group (–CO₂CH₃). These groups significantly reduce the electron density of the aromatic ring, deactivating it towards attack by electrophiles. aiinmr.comlibretexts.org

While the methoxy group (–OCH₃) is an activating, ortho, para-directing group, its influence is substantially outweighed by the combined deactivating effects of the other three substituents. The nitro and ester groups are strong deactivators and meta-directors. aiinmr.comlibretexts.org Therefore, any potential electrophilic attack would be extremely slow and require harsh reaction conditions, which could lead to degradation of the molecule rather than selective substitution. Under typical EAS conditions (e.g., nitration with HNO₃/H₂SO₄ or Friedel-Crafts acylation), the reaction is unlikely to proceed efficiently. masterorganicchemistry.commsu.edu

Investigation of Reaction Mechanisms through Kinetic and Isotopic Studies

Elucidating the precise mechanisms of the reactions involving this compound would rely on detailed kinetic and isotopic labeling studies.

For the nucleophilic aromatic substitution reactions, kinetic analysis can provide profound insights. By systematically varying the substituent on the nucleophile and applying the Brønsted or Hammett equations, one can determine the degree of charge development in the transition state. koreascience.krkoreascience.kr Such studies on similar systems have demonstrated non-linear plots, which can indicate a change in the rate-determining step of the SNAr mechanism. koreascience.krkoreascience.kr

Isotopic labeling is another powerful tool for mechanistic investigation. youtube.comthieme-connect.deslideshare.net For example, to confirm the SNAr mechanism, one could perform the reaction with a ¹³C-labeled substrate at the chlorine-bearing carbon. The measurement of a primary kinetic isotope effect (KIE) would provide evidence for bond changes at that carbon in the rate-determining step. nih.gov Similarly, studying the demethylation reaction (Section 5.4.1) using an ¹⁸O-labeled methoxy group could definitively trace the path of the oxygen atom, confirming whether it remains with the phenol or is incorporated into the methanol by-product. Such experiments are crucial for distinguishing between possible reaction pathways at a molecular level. youtube.com

Role As a Key Intermediate in Complex Organic Synthesis

Precursor in Multi-Step Synthesis of Aromatic Compounds

The functional groups of Methyl 5-chloro-2-methoxy-3-nitrobenzoate allow for sequential and selective reactions, a hallmark of multi-step synthesis. The nitro group is a particularly important functional handle; it can be readily reduced to an amino group using standard reagents like hydrogen gas with a palladium catalyst. This transformation from a strongly electron-withdrawing nitro group to an electron-donating amino group fundamentally alters the electronic properties of the aromatic ring, influencing the regioselectivity of subsequent reactions such as electrophilic aromatic substitution.

The methyl ester can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups like amides or acid chlorides. The chloro and methoxy (B1213986) groups also influence the reactivity of the ring and can be targets for modification in later synthetic steps. For instance, substituted methyl nitrobenzoates are key starting materials or intermediates in the synthesis of pharmaceuticals like Lenalidomide, where the nitro group is a precursor to a primary amine essential for the final structure. google.comamazonaws.com Similarly, processes have been developed for creating other complex benzoic acid derivatives, such as 2-amino-3-methyl-5-chlorobenzoic acid, through sequential nitration, reduction, and chlorination reactions starting from simpler toluic acids. google.compatsnap.com These established synthetic routes highlight the role of substituted nitrobenzoates as foundational precursors in the assembly of complex aromatic systems.

Building Block for Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of heterocyclic compounds. Following the reduction of the 3-nitro group to a 3-amino group, the resulting ortho-amino-methoxy-benzoate derivative contains vicinal functionalities that can be exploited for ring-closing reactions.

For example, ortho-amino benzoic acids and their esters are classical starting materials for constructing fused heterocyclic systems like quinazolinones and benzodiazepines. The amino group can react with a suitable one-carbon or multi-carbon electrophile, followed by intramolecular cyclization with the ester or its corresponding carboxylic acid. Furthermore, the presence of the chloro and methoxy substituents provides opportunities to synthesize highly decorated heterocyclic frameworks. Research has shown that fluorinated heterocyclic compounds, such as 2-CF3-indoles, can be synthesized from ortho-nitrobenzaldehydes, demonstrating the utility of ortho-nitro aromatics in forming complex ring systems. nih.gov

Applications in Materials Science and Advanced Chemical Systems

While specific research on this compound in materials science is not widely documented, a general theoretical discussion based on the properties of substituted benzoates suggests potential applications. The field of organic electronics often utilizes molecules with both electron-donating and electron-withdrawing groups to create materials with desirable optoelectronic properties, such as those used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Substituted heterocycles like 2,1,3-benzothiadiazole (B189464) (BT) and 2,1,3-benzooxadiazole (BO) are strong electron-withdrawing moieties used to tune the band gap of conjugated polymers. researchgate.net These polymers often exhibit intramolecular charge transfer (ICT) character, which is crucial for their function. The structure of this compound contains electron-donating (methoxy) and electron-withdrawing (nitro, chloro) groups. If this molecule were incorporated into a polymer backbone, this "push-pull" electronic structure could theoretically lead to materials with interesting ICT properties. researchgate.net Theoretical studies using DFT (Density Functional Theory) on other conjugated copolymers have shown how substituent effects can be used to tune HOMO/LUMO energy levels and the resulting band gap for optoelectronic applications. ufms.br Therefore, polymers derived from this or structurally similar benzoates could be investigated for their potential in advanced chemical systems like sensors or electronic components.

Utilization in Catalyst Development and Ligand Design

After hydrolysis of the methyl ester to a carboxylate, 5-chloro-2-methoxy-3-nitrobenzoic acid can serve as a benzoate (B1203000) ligand in the formation of metal complexes. Benzoate ligands are known to coordinate with a wide range of metal ions, forming mononuclear, dinuclear, or polymeric structures. nih.govresearchgate.net The coordination mode of the benzoate (e.g., monodentate, bidentate bridging) and the resulting geometry of the metal complex are influenced by several factors, including the metal ion, the solvent, and the nature of the substituents on the benzoate ring. nih.govmdpi.comresearchgate.net

The substituents on this specific benzoate ligand would significantly modulate its electronic properties. The electron-withdrawing nitro and chloro groups would decrease the basicity of the carboxylate oxygen atoms, affecting the strength of the metal-ligand bond. Conversely, the electron-donating methoxy group would have an opposing effect. This electronic tuning can influence the Lewis acidity of the metal center in the resulting complex, which is a key parameter in catalysis. Metal-benzoate complexes have been explored for various applications, and the tailored electronic and steric properties offered by a ligand like 5-chloro-2-methoxy-3-nitrobenzoate could be exploited in the rational design of new catalysts for specific organic transformations. The interaction between metal ions and benzoate ligands is often electrostatic, with entropy changes playing a significant role in complex formation in aqueous solutions. tubitak.gov.tr

Role in Analytical Method Development

In the context of pharmaceutical development and chemical safety, there is a need for sensitive analytical methods to detect and quantify potentially genotoxic impurities (PGIs). Nitroaromatic compounds are often classified as "structural alerts" for genotoxicity and must be controlled to very low levels, often below a Threshold of Toxicological Concern (TTC). rsc.org

This compound can serve as a valuable reference standard in the development and validation of such analytical methods. For instance, a GC-MS or LC-MS method could be developed to detect trace levels of this compound or its isomers in active pharmaceutical ingredients (APIs) or industrial process streams. amazonaws.com The development of such a method would involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection. amazonaws.com

Furthermore, this compound could be used as a model substrate in various studies. For example, its nitro group can be reduced to an amine, which can then be used in derivatization studies to enhance detection by techniques like fluorescence or UV-Vis spectroscopy. rsc.org The development of analytical procedures is a systematic process that includes defining an analytical target profile (ATP), identifying critical parameters, and validating performance characteristics like linearity, precision, and accuracy. europa.eu Using a well-characterized standard like this compound is essential for this process.

Emerging Research Frontiers in Substituted Benzoate Chemistry and Future Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of nitroaromatic compounds, a critical step for producing substituted benzoates like Methyl 5-chloro-2-methoxy-3-nitrobenzoate, is undergoing a significant transformation towards greener and more sustainable practices. researchgate.netresearchgate.net Traditional methods often rely on harsh reagents like mixed sulfuric and nitric acids, which generate substantial hazardous waste and can lead to poor selectivity and over-nitration. researchgate.netnih.gov Modern research focuses on overcoming these limitations by developing methodologies that are more environmentally benign, efficient, and selective.

Key developments in this area include:

Catalyst-Free Reactions in Water: A significant advancement is the use of water as a solvent for nucleophilic substitution reactions on aromatic rings bearing a nitro group. This approach avoids toxic organic solvents and can proceed without a catalyst, representing a highly green and simplified protocol. nih.gov

Solid Acid Catalysts: To replace corrosive liquid acids like sulfuric acid, solid acid catalysts such as zeolites are being employed. These catalysts are recyclable, non-corrosive, and can offer enhanced regioselectivity due to their defined pore structures. researchgate.net

Microwave and Ultrasound-Assisted Reactions: The use of microwave and ultrasound energy is another principle of green chemistry being applied to nitration. researchgate.net Microwave heating can lead to a rapid and uniform rise in temperature throughout the reaction mixture, which often accelerates reaction rates and improves product yields, thus minimizing energy consumption. researchgate.net

Alternative Nitrating Agents: Research is ongoing to find cleaner nitrating agents to replace traditional mixed acids. The development of recyclable nitrating reagents and processes that reduce the turnover of strong acids offers considerable economic and environmental advantages. researchgate.netresearchgate.net

| Methodology | Typical Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Traditional Mixed Acid Nitration | Concentrated H₂SO₄ and HNO₃ | Well-established, effective for many substrates | Generates large amounts of acidic waste, poor selectivity, potential for over-nitration, equipment corrosion. researchgate.netnih.gov |

| Catalyst-Free Aqueous Synthesis | Water as solvent, no catalyst | Environmentally benign, operationally simple, avoids toxic organic solvents. nih.gov | Limited to specific reaction types (e.g., nucleophilic substitution), substrate solubility can be an issue. |

| Solid Acid Catalysis | Zeolites, Sulfated Zirconia | Recyclable, non-corrosive, high selectivity, environmentally friendly. researchgate.netmdpi.com | Catalyst deactivation can occur, may require specific reaction conditions. |

| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, improved yields, lower energy consumption, uniform heating. researchgate.net | Requires specialized equipment, scalability can be a challenge. |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding and optimizing the synthesis of complex molecules like this compound requires precise control over reaction parameters. In-situ reaction monitoring, which involves analyzing a chemical reaction in real-time without sample extraction, has become an indispensable tool for gaining deep mechanistic insights and ensuring process robustness. mt.comspectroscopyonline.com Spectroscopic techniques are at the forefront of this revolution, offering non-invasive and continuous data streams.

Several advanced spectroscopic probes are particularly well-suited for monitoring the synthesis of substituted benzoates:

Raman Spectroscopy: This technique is highly effective for monitoring reactions in solution. It can track the conversion of functional groups, such as the characteristic bands of aromatic rings, and provide real-time kinetic data. beilstein-journals.orgirdg.org For instance, in the esterification of benzoic acid, Raman spectroscopy can monitor the breathing modes of the benzene (B151609) ring to follow the reaction's progress. researchgate.net Its non-invasive nature and compatibility with various reaction conditions make it a powerful process analytical tool. irdg.org

NMR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about reactants, intermediates, and products directly in the reaction vessel. solubilityofthings.comwiley.com It is exceptionally useful for elucidating reaction mechanisms and identifying transient species. wiley.com For aromatic compounds, changes in the chemical shifts of protons on the benzene ring can be tracked to determine reaction kinetics and product formation. cardiff.ac.ukopenstax.org High-pressure NMR tubes even allow for the study of reactions under demanding conditions. wiley.com

FTIR Spectroscopy: In-situ Fourier-Transform Infrared (FTIR) spectroscopy is another valuable tool that monitors the vibrational modes of molecules. It is particularly sensitive to changes in functional groups, making it ideal for tracking the progress of reactions like nitration or esterification. acs.org

Mass Spectrometry (MS): While not a form of spectroscopy in the traditional sense, online MS has emerged as a powerful method for reaction monitoring. It provides highly sensitive and selective detection of reaction components by their mass-to-charge ratio, allowing for the identification of products, intermediates, and impurities in real time. acs.orgnih.gov

| Technique | Principle | Information Gained | Advantages for Benzoate (B1203000) Synthesis |

|---|---|---|---|

| Raman Spectroscopy | Inelastic scattering of monochromatic light | Functional group conversion, reaction kinetics, real-time concentration profiles. beilstein-journals.org | Non-invasive, minimal sample preparation, good for aqueous and organic media. irdg.org |

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural elucidation of all species, mechanistic insights, identification of transient intermediates. solubilityofthings.com | Provides unambiguous structural information, quantitative analysis. wiley.com |

| FTIR Spectroscopy | Absorption of infrared radiation | Changes in functional groups, reaction progress. acs.org | High sensitivity to polar bonds, fast data acquisition. |

Integration of Machine Learning and AI in Predicting Reactivity and Designing New Syntheses

Key applications in this domain include:

Predicting Regioselectivity: One of the major challenges in aromatic chemistry is predicting where a new substituent will attach to a benzene ring (regioselectivity). ML models, such as RegioML, are being developed to predict the outcomes of electrophilic aromatic substitution reactions with high accuracy. chemrxiv.org These models are trained on vast datasets of known reactions and use computed quantum mechanical properties, like atomic charges, to make their predictions. chemrxiv.orgnih.gov This allows chemists to anticipate the major products of reactions like nitration with greater confidence.

AI-Driven Retrosynthesis: Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. AI-powered tools automate this process by learning from millions of published chemical reactions. chemcopilot.com These platforms can propose multiple synthetic pathways, evaluate them based on factors like cost and efficiency, and even suggest novel or unconventional routes that a human chemist might overlook. chemrxiv.orgresearchgate.net

Reaction Condition Optimization: AI algorithms can also be used to optimize reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts. By analyzing data from high-throughput experiments, these systems can identify the optimal parameters far more quickly than traditional one-variable-at-a-time methods.

The development of these computational tools is often a hybrid approach, combining data-driven machine learning with expert-encoded chemical knowledge to create more robust and reliable systems. chemrxiv.orgnih.gov

| Application Area | AI/ML Approach | Specific Task | Potential Impact on Benzoate Synthesis |

|---|---|---|---|

| Reactivity Prediction | Ensemble decision tree models (e.g., LightGBM) trained on quantum chemical descriptors. chemrxiv.org | Predicting the major regioisomer in electrophilic aromatic substitution. | Accurate prediction of the nitro group position during synthesis, reducing trial-and-error experimentation. |

| Synthetic Route Design | Deep neural networks and Monte-Carlo tree search trained on reaction databases. researchgate.netnih.gov | Automated retrosynthetic analysis to find pathways to a target molecule. | Rapid generation of efficient and novel synthetic routes for complex substituted benzoates. |

| Process Optimization | Bayesian optimization and other algorithms. | Optimizing reaction conditions for yield and purity. | Faster development of high-yielding and robust manufacturing processes. |

Exploration of Self-Assembly and Supramolecular Chemistry Involving Benzoate Derivatives

Supramolecular chemistry focuses on the chemistry 'beyond the molecule,' studying how molecules associate through non-covalent interactions like hydrogen bonding to form larger, ordered structures. nih.gov Benzoate derivatives are excellent building blocks for supramolecular assembly due to the ability of the carboxylic acid or ester group to participate in directional hydrogen bonding and other interactions.

Research in this area is exploring:

Hydrogen-Bonding Motifs: Benzoic acids can form strong, self-complementary hydrogen bonds, leading to the formation of dimers. More complex derivatives, such as ureido-benzoic acids, can form highly stable quadruple hydrogen-bonding motifs with very high association constants, making them suitable for creating supramolecular polymers even in dilute solutions. rsc.org

Crystal Engineering: By modifying the substituents on the benzoate ring, chemists can control how the molecules pack in the solid state. This field, known as crystal engineering, aims to design materials with specific properties by directing the formation of desired crystal lattices. The interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions involving the benzene ring dictates the final supramolecular architecture.

Macrocycle Formation: Aromatic compounds can be used to construct macrocycles, which are large ring-like molecules. For example, the benzoin condensation of aromatic dialdehydes can create cyclobenzoins, macrocyclic compounds with internal cavities that can act as hosts for other molecules. nih.govresearchgate.net

The study of these interactions is fundamental to designing new materials, as the arrangement of molecules in the solid state governs the bulk properties of the material.

Interdisciplinary Research Avenues in Chemical Biology and Materials Science (theoretical mechanistic studies)

While avoiding direct applications, theoretical and mechanistic studies of nitroaromatic compounds like this compound are crucial for understanding their fundamental behavior at the intersection of chemistry, biology, and materials science. These computational studies provide insights that are difficult or impossible to obtain through experimentation alone.

Mechanisms of Bioactivation: Many nitroaromatic compounds exhibit biological activity that is dependent on the enzymatic reduction of the nitro group within a cell. scielo.br Theoretical studies focus on the electronic properties of these molecules to understand this bioactivation process. The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to reduction. nih.govscielo.br Computational models can calculate the electron affinity and reduction potentials of different nitroaromatic structures, helping to explain why some are more readily activated than others. This bioreduction can lead to the formation of nitroso and hydroxylamine intermediates, whose reactivity and potential interactions with biological macromolecules can be modeled. scielo.br

Enzymatic Nitration Mechanisms: Nature has evolved enzymes, such as the P450 enzyme TxtE, that can perform regioselective aromatic nitration. nih.gov Molecular dynamics (MD) simulations and Markov models are used to study the structure-function relationships of these enzymes. nih.gov These theoretical approaches can reveal how the enzyme's active site controls the orientation of the substrate and guides the nitration to a specific position on the aromatic ring, providing fundamental insights into biocatalysis. nih.gov

Modeling Non-Covalent Interactions: In materials science, understanding the intermolecular forces that govern molecular packing is essential. Quantum chemical calculations are used to model the non-covalent interactions of substituted benzoates, such as hydrogen bonding, halogen bonding (involving the chloro-substituent), and π-stacking. These theoretical studies help rationalize observed crystal structures and predict how modifications to the molecular structure will influence its self-assembly into larger architectures.

Challenges and Perspectives in Nitroaromatic Chemistry

Despite significant progress, the field of nitroaromatic chemistry faces several ongoing challenges and offers exciting future perspectives. These compounds are pivotal as industrial feedstocks but also present difficulties in synthesis and can pose environmental concerns. researchgate.netresearchgate.net

Challenges:

Selective Functionalization: The powerful electron-withdrawing nature of the nitro group deactivates the aromatic ring towards common electrophilic substitution reactions, making subsequent modifications challenging. Conversely, it activates the ring for nucleophilic aromatic substitution. Developing methods for the selective functionalization of complex nitroaromatics remains a key challenge. mdpi.com

"Green" Reduction Methods: The reduction of the nitro group to an amino group is one of the most important transformations in industrial chemistry. However, traditional methods often use stoichiometric metal reductants that generate large amounts of waste. Developing efficient and sustainable catalytic reduction processes, for example using continuous-flow hydrogenation, is a major area of research. rsc.orgnih.gov

Environmental Persistence: Many nitroaromatic compounds are resistant to biodegradation due to the stability of the aromatic ring and the electron-withdrawing nitro group, leading to their persistence as environmental pollutants. nih.govresearchgate.net Understanding their degradation pathways is crucial for developing effective remediation strategies.

Future Perspectives:

Denitrative Functionalization: A promising future direction is the use of the nitro group as a leaving group in cross-coupling reactions. This "denitrative functionalization" allows the C-NO₂ bond to be replaced with new C-C, C-N, or other bonds, offering a versatile and atom-economical strategy for building molecular complexity from readily available nitroaromatic starting materials. researchgate.net

Biocatalysis: Harnessing enzymes for both the synthesis and degradation of nitroaromatic compounds is a growing field. Engineered enzymes could provide highly selective and environmentally friendly routes to complex molecules and could also be used in bioremediation to break down persistent nitroaromatic pollutants.

Integrated Chemo- and Bio-catalysis: The future may lie in hybrid systems that combine the best of chemical and biological catalysis. Such integrated processes could offer novel and highly efficient pathways for converting simple nitroaromatic feedstocks into valuable and complex chemical products. nih.gov

The continued exploration of these frontiers will undoubtedly lead to more sophisticated, sustainable, and predictable ways to synthesize and utilize substituted benzoates and other nitroaromatic compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 5-chloro-2-methoxy-3-nitrobenzoate, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via sequential nitration, halogenation, and esterification of benzoic acid derivatives. Key steps include:

- Nitration : Introduce the nitro group at the meta position using nitric acid/sulfuric acid under controlled temperatures (0–5°C).

- Halogenation (Chlorination) : Employ chlorinating agents (e.g., Cl2/FeCl3) to add the chloro substituent.

- Esterification : React with methanol in the presence of H2SO4 or DCC/DMAP to form the methyl ester.

- Yield Optimization : Use catalysts (e.g., FeCl3 for chlorination) and monitor reaction times to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. How should this compound be stored and handled to ensure stability in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at room temperature (20–25°C) in a dry, dark environment. Avoid exposure to moisture to prevent hydrolysis of the ester group.

- Solubility : Slightly soluble in water; dissolve in DMSO or acetone for experimental use.

- Safety : Use nitrile gloves, lab coats, and fume hoods. Avoid contact with reducing agents to prevent unintended nitro group reduction .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR (CDCl3) to confirm substituent positions (e.g., methoxy singlet at ~3.9 ppm, aromatic protons).

- FT-IR : Identify ester carbonyl (C=O stretch at ~1700 cm<sup>-1</sup>) and nitro group (asymmetric stretch at ~1520 cm<sup>-1</sup>).

- LC-MS : Confirm molecular weight (C9H8ClNO5, ~245.6 g/mol) and purity (>95%) .

Advanced Research Questions

Q. How do substituent positions (chloro, methoxy, nitro) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The nitro group deactivates the ring, directing incoming electrophiles to the para position relative to itself.

- Chloro vs. Methoxy Reactivity : The chloro group is a weak electron-withdrawing substituent, while methoxy is electron-donating. This contrast affects regioselectivity in reactions like Suzuki couplings or reductions.

- Experimental Design : Use DFT calculations (e.g., Gaussian) to model electron density maps and predict reaction sites. Validate with kinetic studies under varying pH and temperature .

Q. What strategies can resolve contradictions in reported biological activity data for structurally similar nitroaromatics?

- Methodological Answer :

- Assay Standardization : Replicate assays under identical conditions (e.g., enzyme concentration, buffer pH).

- Structure-Activity Relationship (SAR) : Compare this compound with analogs (e.g., methyl 5-bromo-2-chloro-3-nitrobenzoate) to isolate substituent effects.

- Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed journals, excluding non-academic sources like BenchChem .

Q. How can computational modeling predict the compound’s suitability as a precursor for neurotrophic factor receptor antagonists?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions between the nitro group and receptor active sites (e.g., TrkB).

- ADMET Prediction : Employ SwissADME to assess bioavailability, blood-brain barrier penetration, and metabolic stability.

- Validation : Synthesize derivatives (e.g., reduced nitro to amine) and test in vitro for receptor binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.